Hexacosyl acetate
Description
Structural Characterization of Hexacosyl Acetate
Molecular Architecture and Bonding Patterns
This compound consists of an acetate group (CH₃COO-) esterified to a hexacosanol (C₂₆H₅₃OH) moiety. Its molecular architecture includes:
- Ester functional group : The carbonyl (C=O) and ether (C-O-C) bonds form the ester linkage, with bond lengths of ~1.2 Å and ~1.4 Å, respectively.
- Saturated alkyl chain : A 26-carbon chain with all single bonds, contributing to its linear, rigid structure.
- Terminal methyl group : The acetate moiety terminates with a methyl group (CH₃), enhancing hydrophobicity.
The molecular formula is C₂₈H₅₆O₂, with a molecular weight of 424.7 g/mol. The SMILES notation CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C confirms the fully saturated structure.
Crystalline Phase Behavior and Polymorphism
This compound exhibits distinct crystalline properties influenced by its alkyl chain length and ester group:
- Melting point : Experimental data report a melting point of 80°C, while computational models estimate a higher value of 477.48 K (≈204°C). This discrepancy may arise from differences in sample purity or crystallization conditions.
- Polymorphism : The compound’s long alkyl chain allows multiple conformations, but experimental polymorphism data are limited. Computational studies suggest that conformer generation is restricted due to flexibility, potentially favoring a single crystalline form.
Table 1: Thermodynamic Properties of this compound
Conformational Dynamics in Solution State
In solution, this compound’s behavior is dominated by its hydrophobic alkyl chain and polar ester group:
- Solubility : High logP (9.932) indicates strong lipophilicity, favoring partitioning into nonpolar solvents.
- Micelle formation : While not explicitly studied, long-chain esters often form micelles in aqueous solutions due to amphiphilic properties. The acetate group may act as a hydrophilic head, while the alkyl chain forms the hydrophobic tail.
- Viscosity : The linear alkyl chain likely increases solution viscosity compared to branched or unsaturated analogs.
Comparative Analysis with Homologous Esters
This compound belongs to a family of long-chain esters with varying alkyl chain lengths and functional groups. Key comparisons include:
Table 2: Structural and Physical Properties of Homologous Esters
| Compound | Molecular Formula | Molecular Weight | Chain Length | Key Feature |
|---|---|---|---|---|
| This compound | C₂₈H₅₆O₂ | 424.7 g/mol | 26 carbons | Saturated alkyl chain |
| Octacosyl Acetate | C₃₀H₆₀O₂ | 452.8 g/mol | 28 carbons | Extended alkyl chain |
| Tetracosyl Acetate | C₂₆H₅₄O₂ | 396.7 g/mol | 24 carbons | Shorter alkyl chain |
| Hexacos-1-enyl Acetate | C₂₈H₅₄O₂ | 422.7 g/mol | 26 carbons | Unsaturated alkyl chain |
| Property | This compound | Octacosyl Acetate | Tetracosyl Acetate | Hexacos-1-enyl Acetate |
|---|---|---|---|---|
| Boiling Point (°C) | 411 | N/A | N/A | N/A |
| LogP | 9.932 | N/A | N/A | N/A |
| Melting Point (°C) | 80–204 | N/A | N/A | N/A |
Key Observations :
- Chain Length : Octacosyl acetate (C₃₀H₆₀O₂) has a higher molecular weight (452.8 g/mol) and likely higher melting/boiling points than this compound.
- Unsaturation : Hexacos-1-enyl acetate introduces a double bond, altering packing efficiency and physical properties compared to saturated analogs.
- Ester Group : All homologs share the acetate moiety, but chain length and saturation dictate solubility and crystallinity.
Properties
IUPAC Name |
hexacosyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-28(2)29/h3-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJQEFZXBSKQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231615 | |
| Record name | 1-Hexacosanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-32-2 | |
| Record name | 1-Hexacosanol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexacosanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The predominant method for preparing hexacosyl acetate is the esterification of hexacosanol with acetic acid or acetic anhydride. This reaction involves the nucleophilic attack of the hydroxyl group of hexacosanol on the carbonyl carbon of acetic acid or acetic anhydride, resulting in the formation of the ester bond and water (or acetic acid) as a byproduct.
Typical Reaction Conditions
- Reagents: Hexacosanol and acetic anhydride (preferred for higher reactivity) or acetic acid.
- Catalyst: Strong acid catalysts such as sulfuric acid are commonly used to protonate the carbonyl oxygen, increasing electrophilicity.
- Temperature: The reaction is typically conducted at moderate temperatures ranging from 40 to 80 °C, with 60 °C being common for optimal reaction rates.
- Reaction Time: Several hours depending on scale and catalyst concentration.
- Work-up: The product is recovered by extraction with suitable organic solvents and purified by standard methods such as recrystallization or chromatography.
Mechanistic Notes
- The acid catalyst protonates the carbonyl oxygen of acetic acid or anhydride, facilitating nucleophilic attack by hexacosanol.
- Water formed during esterification can shift equilibrium; thus, removal of water or use of excess acetic anhydride drives the reaction forward.
- Excess acetic anhydride (up to 5-10 equivalents) is often used to ensure complete conversion.
Alternative Catalytic Systems and Advanced Methods
Use of Ruthenium Alkylidene Complex Catalysts
Recent patents describe the use of ruthenium alkylidene complexes, particularly those with 1-aryl-3-cycloalkyl-imidazolin-2-ylidene ligands, as catalysts in esterification or related synthetic steps. These catalysts, known for their efficiency in olefin metathesis, may also facilitate esterification or related transformations under milder conditions with improved selectivity.
- Catalyst Type: Pentachlorinated ruthenium complexes with substituted indenylidene ligands.
- Reaction Conditions: Similar temperature range (40-80 °C), with controlled molar ratios of reactants.
- Advantages: Potential for higher yields, selectivity, and milder reaction conditions.
- Recovery: Products are extracted and purified post-reaction.
Industrial and Research Implications
- The use of such catalysts may reduce reaction times and energy consumption.
- Enhanced purity and yield support applications in pharmaceuticals and materials science.
Data Table: Summary of Preparation Methods for this compound
| Preparation Method | Reagents | Catalyst | Temperature (°C) | Molar Ratio (Acetic Anhydride:Hexacosanol) | Notes |
|---|---|---|---|---|---|
| Classical Esterification | Hexacosanol + Acetic Acid/Anhydride | Sulfuric acid (strong acid) | 40 - 80 (commonly 60) | Excess acetic anhydride (5-10 equiv.) | Water removal or excess anhydride drives reaction |
| Ruthenium Alkylidene Complex Catalysis | Hexacosanol + Acetic Anhydride | Ruthenium alkylidene complex | 40 - 80 | 1:1 to 1:15 (preferably 1:5 to 1:10) | Improved selectivity and milder conditions |
Research Findings and Analytical Data
- Yield and Purity: Esterification under acidic conditions typically yields this compound with high purity after purification. Use of excess acetic anhydride and removal of water enhances yield.
- Spectral Confirmation: Characterization by GC-MS shows dominant peaks at m/z 43, 57, and 97, consistent with acetate esters of long-chain alcohols.
- Physical Properties: Molecular weight 424.7 g/mol, high hydrophobicity (XLogP3 ~13.2), and low polarity consistent with wax esters.
- Retention Indices: Kovats retention index values on non-polar columns around 2995-3010 confirm long-chain ester nature.
- Biological Activity: Preliminary studies suggest potential biological activities, including enzyme inhibition relevant to carbohydrate metabolism, though these are secondary to preparation methods.
Summary and Recommendations for Preparation
- The classical acid-catalyzed esterification of hexacosanol with acetic anhydride remains the most straightforward and widely used method for synthesizing this compound.
- Reaction optimization includes controlling temperature (~60 °C), using excess acetic anhydride, and employing strong acid catalysts such as sulfuric acid.
- Emerging catalytic methods using ruthenium alkylidene complexes offer promising alternatives for more efficient and selective synthesis.
- Purification typically involves solvent extraction and recrystallization to achieve high purity suitable for research or industrial applications.
Chemical Reactions Analysis
Hexacosyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound can yield hexacosanol. Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Scientific Research Applications
Hexacosyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexacosyl acetate involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to inhibit alpha-amylase and alpha-glucosidase enzymes, which are involved in carbohydrate metabolism . By binding to the active sites of these enzymes, this compound reduces the breakdown of starch into glucose, thereby lowering blood sugar levels .
Comparison with Similar Compounds
Structural Analogs: Alkyl Acetates
Hexacosyl acetate belongs to a class of long-chain alkyl acetates. Key structural analogs include:
Key Differences :
Functional Analogs: Esters with Varied Acyl Groups
This compound differs from esters with non-acetyl groups in bioactivity and physicochemical properties:
Functional Contrasts :
ADME/Toxicity Profiles
This compound violates Lipinski’s rules (molar refractivity = 138.00 vs. acceptable range: 40–130), reducing oral bioavailability compared to compliant analogs like 9,12,15-Octadecatrienoic acid derivatives . Toxicity predictions classify it as carcinogenic (ProTox-II) but with low acute toxicity (LD₅₀: 5000 mg/kg) . In contrast, docosanoic acid ethyl ester (C22) is similarly carcinogenic but adheres to Lipinski’s rules .
Enzymatic Inhibition Mechanisms
This compound outperforms analogs in binding to carbohydrate-metabolizing enzymes:
Biological Activity
Hexacosyl acetate, an organic compound with the molecular formula , is classified as a long-chain fatty acid ester, specifically the acetate ester of hexacosanol. This compound has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : It has demonstrated both antifungal and antibacterial properties, making it a candidate for natural antimicrobial agents.
- Antidiabetic Effects : Research indicates that this compound can inhibit key enzymes involved in carbohydrate metabolism, specifically alpha-amylase and alpha-glucosidase .
- Emollient and Cosmetic Applications : Due to its pleasant odor and emollient properties, it is used in cosmetic formulations.
Mode of Action
This compound likely interacts with various biological targets, leading to alterations in cellular processes. Its mechanism may involve:
- Enzyme Inhibition : The compound has been shown to bind to and inhibit alpha-amylase and alpha-glucosidase enzymes. Docking studies revealed strong binding affinities, with docking scores of -8.29 for alpha-amylase and -9.74 for alpha-glucosidase, suggesting effective inhibition potential .
Biochemical Pathways
The compound is thought to influence several biochemical pathways related to metabolism and signal transduction. Its interactions may modulate enzyme activities and affect gene expression.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, factors such as temperature, pH, and the presence of other compounds are likely to influence its stability and bioavailability in biological systems.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antimicrobial Studies : this compound was isolated from the root oil of Indigofera heterantha through GC-MS analysis. Its antimicrobial properties were validated against various pathogens .
- In Silico Docking Studies : Computational modeling has been employed to predict the binding interactions between this compound and target enzymes. The results indicate significant potential for therapeutic applications against diabetes due to its inhibitory effects on carbohydrate-digesting enzymes .
- Toxicity Predictions : Preliminary toxicity assessments suggest that this compound may have low toxicity profiles; however, further studies are necessary to confirm these findings .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
Case Study 2: Antidiabetic Potential
A docking study involving this compound demonstrated its potential as an alpha-amylase inhibitor. The study utilized molecular docking simulations that indicated strong binding interactions with the enzyme's active site, suggesting a promising avenue for developing new antidiabetic agents.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C28H56O2 | Antimicrobial, Antidiabetic |
| Triacontanol | C30H62O | Plant growth regulation |
| Hexadecanoic Acid | C16H32O2 | Various metabolic functions |
Q & A
What analytical methods are recommended for identifying and quantifying hexacosyl acetate in plant extracts?
Basic Research Question
To ensure accurate identification and quantification, researchers should employ a combination of chromatographic and spectroscopic techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column polarity (e.g., DB-5MS) and temperature gradients (e.g., 50°C to 300°C at 5°C/min) to resolve this compound (CAS 822-32-2) from other long-chain esters. Use retention indices and mass spectra matching with reference libraries (e.g., NIST) .
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm ester functionality (δ ~2.0–2.3 ppm for acetate methyl protons) and the C26 alkyl chain .
- Quantitative Analysis: Combine GC-MS with internal standards (e.g., deuterated analogs) to account for matrix effects. Report detection limits (e.g., 0.1 µg/mL) and recovery rates in peer-reviewed methodologies .
What protocols ensure efficient isolation of this compound from natural sources while minimizing degradation?
Basic Research Question
Isolation requires solvent optimization and gentle extraction conditions:
- Extraction: Use Soxhlet extraction with non-polar solvents (e.g., hexane) for lipid-rich matrices. For heat-sensitive samples, employ supercritical CO extraction (40°C, 200 bar) .
- Purification: Perform column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to separate this compound from co-eluting hydrocarbons. Validate purity via thin-layer chromatography (TLC) with iodine staining .
- Stability: Store isolates under inert gas (N) at −20°C to prevent oxidation. Monitor degradation via periodic GC-MS analysis .
What experimental variables influence the observed variability in this compound concentrations across plant species?
Advanced Research Question
Variability arises from ecological, genetic, and methodological factors:
- Ecological Factors: Environmental stressors (e.g., UV exposure, herbivory) can upregulate this compound biosynthesis as a defense metabolite. For example, Rhodiola algida shows unique compositional profiles under alpine conditions .
- Developmental Stage: Concentrations peak during flowering in Indigofera heterantha, correlating with antifungal activity against soil pathogens .
- Methodological Bias: Cross-study discrepancies may stem from inconsistent extraction protocols or calibration standards. Standardize reporting using guidelines from Reviews in Analytical Chemistry .
How can researchers resolve contradictions in reported antifungal efficacy of this compound?
Advanced Research Question
Address discrepancies through systematic comparative studies:
- Standardized Assays: Use broth microdilution (CLSI M27 guidelines) with uniform fungal strains (e.g., Candida albicans ATCC 10231) and this compound concentrations (e.g., 10–100 µg/mL) .
- Matrix Effects: Test purity of isolates (≥98% via HPLC) to rule out co-extracted compounds influencing bioactivity .
- Meta-Analysis: Aggregate data from studies like International Journal of Biology and Chemistry (2023) to identify trends in structure-activity relationships .
What challenges exist in synthesizing this compound with high stereochemical purity?
Advanced Research Question
Synthesis hurdles include long-chain alcohol availability and esterification efficiency:
- Substrate Preparation: Source hexacosanol (C26HOH) via fatty acid reduction or commercial suppliers (e.g., DC Fine Chemicals Ltd.) .
- Esterification: Employ Steglich esterification (DCC/DMAP) under anhydrous conditions to minimize hydrolysis. Monitor reaction progress via FT-IR (disappearance of -OH stretch at 3300 cm) .
- Purification: Use recrystallization (ethanol at −20°C) to achieve ≥99% purity. Characterize via high-resolution MS and -NMR .
What ecological roles does this compound play in plant-insect-microbe interactions?
Advanced Research Question
this compound serves dual roles in defense and signaling:
- Antimicrobial Defense: Inhibits fungal hyphae growth in Indigofera heterantha root oil (MIC = 25 µg/mL against Aspergillus flavus) .
- Insect Pheromone: Acts as a sex pheromone component in Ctenopseustis obliquana moths, with behavioral assays showing male attraction at nanogram quantities .
- Cuticular Signaling: Variation in cuticle composition among insect queen species suggests species-specific chemical communication functions .
Notes on Evidence Utilization
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
